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Compound of Interest

Compound Name: GSK805

Cat. No.: B15606167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK805, a potent and orally bioavailable

small molecule inhibitor of RAR-related orphan receptor gamma t (RORγt). RORγt is a master

transcriptional regulator of T helper 17 (Th17) cells, a subset of T cells implicated in the

pathogenesis of various autoimmune and inflammatory diseases. This document summarizes

key quantitative data, details experimental protocols for in vivo studies, and visualizes the

underlying biological pathways and experimental workflows.

Core Mechanism of Action
GSK805 functions as an inverse agonist of RORγt. By binding to the ligand-binding domain of

this transcription factor, it inhibits the transcriptional network regulated by RORγt. This leads to

a reduction in the differentiation and function of Th17 cells and a subsequent decrease in the

production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2]

Signaling Pathway of RORγt Inhibition
The differentiation of naïve CD4+ T cells into Th17 cells is driven by cytokines such as IL-6 and

IL-23. This process activates STAT3, which in turn induces the expression of RORγt. RORγt

then binds to the promoter regions of genes encoding key Th17 effector molecules, including

IL-17A, IL-17F, and IL-22, driving their transcription. GSK805 intervenes by inhibiting the

transcriptional activity of RORγt, thereby blocking the production of these pro-inflammatory

cytokines and suppressing the Th17 cell phenotype.
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Caption: GSK805 inhibits the RORγt-mediated Th17 signaling pathway.
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Quantitative Data Summary
The efficacy of GSK805 has been demonstrated in various in vitro and in vivo models. The

following tables summarize the key quantitative findings.

In Vitro Efficacy of GSK805
Assay Cell Type Conditions

Concentrati
on

Effect Citation

Th17

Differentiation

Naïve CD4+

T cells

Th17

polarizing

conditions, 4

days

0.5 µM

Comparable

inhibition of

IL-17

production to

2.5 µM

TMP778

[3]

IL-17

Production

Human

intestinal

cells from

Crohn's

disease

patients

12-hour

culture
0.5 µM

Decrease in

the frequency

of CD4+ T

cells

producing IL-

17A

[4]

α-SMA

Expression

LX-2 (hepatic

stellate cell

line)

- 0.3 µM

Reduced

alpha-smooth

muscle actin

expression

[5]

RORγ

Inhibition

Biochemical

Assay
- - pIC50 = 8.4 [6]

Th17 Cell

Differentiation

Cellular

Assay
- - pIC50 > 8.2 [6]

In Vivo Efficacy of GSK805
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Animal Model Disease
Dosing
Regimen

Key Findings Citation

C57BL/6 Mice

Experimental

Autoimmune

Encephalomyeliti

s (EAE)

10 mg/kg, oral,

daily from day 0

Delayed disease

onset and

substantially

reduced disease

severity.

[3]

C57BL/6 Mice EAE 30 mg/kg, oral

Strong inhibition

of Th17 cell

responses in the

CNS (reduced

IFNγ-IL-17+ and

IFNγ+IL-17+ T

cells).

[3]

Il10-/- Mice
Spontaneous

Colitis

10 mg/kg/day,

oral, for 2 weeks

Reduced

frequency of IL-

17A+ Th17 cells

in colonic tissues

and reduced

histologic signs

of inflammation.

[4]

Rag1-/- Mice

with CBir1 T cell

transfer

T-cell Mediated

Colitis

10 mg/kg/day,

oral, for 2 weeks

Significantly

reduced

frequency of

colonic CBir1-

specific Th17

cells.

[4]

Neonatal Mice

Necrotizing

Enterocolitis

(NEC)

Oral, once a day

for 4 days

Delayed weight

loss and reduced

intestinal tissue

impairment.

[1]

BALB/c Mice Bile Duct

Ligation

- Significantly

decreased IL-

23R, TNF-α, and

[5]
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(Cholestatic Liver

Disease)

IFN-γ expression

in the liver.

Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The

following are protocols for key experiments cited in the literature.

Experimental Autoimmune Encephalomyelitis (EAE)
Model
This model is a widely used mouse model of multiple sclerosis, where Th17 cells play a critical

role in pathogenesis.

1. Immunization:

Animals: C57BL/6 mice.

Antigen: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete

Freund's Adjuvant (CFA).

Administration: Immunize mice with the MOG/CFA emulsion.

Pertussis Toxin: Administer pertussis toxin intraperitoneally on day 0 and day 2 post-

immunization to facilitate the entry of encephalitogenic T cells into the central nervous

system.

2. GSK805 Treatment:

Preparation: Dissolve GSK805 in a suitable vehicle (e.g., DMSO and corn oil).[4]

Administration: Administer GSK805 orally via gavage.

Dosing: Daily administration of 10 mg/kg or 30 mg/kg, starting from day 0 of immunization.[3]

3. Clinical Assessment:
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Monitor mice daily for clinical signs of EAE and score on a standardized scale (e.g., 0-5,

where 0 is no disease and 5 is moribund).

4. Cellular Analysis (at study endpoint, e.g., day 14):

Isolate mononuclear cells from the central nervous system (CNS).

Restimulate cells in vitro with PMA and ionomycin in the presence of a protein transport

inhibitor (e.g., Brefeldin A).

Perform intracellular cytokine staining for IL-17 and IFN-γ followed by flow cytometric

analysis to quantify Th17 and Th1 cell populations.[3]

In Vitro Th17 Differentiation Assay
This assay assesses the direct impact of GSK805 on the differentiation of naïve T cells into the

Th17 lineage.

1. Cell Isolation:

Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice.

2. Cell Culture:

Activate the isolated T cells with anti-CD3 and anti-CD28 antibodies.

Culture the cells under Th17 polarizing conditions, which typically include:

IL-6

TGF-β

Anti-IL-4 and Anti-IFN-γ neutralizing antibodies.

3. GSK805 Treatment:

Add GSK805 (e.g., at 0.5 µM) or a vehicle control (e.g., DMSO) to the culture medium at the

initiation of the culture.[3]
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4. Analysis:

After a period of 4 days, restimulate the cells as described in the EAE protocol

(PMA/Ionomycin).

Perform intracellular cytokine staining for IL-17 and IFN-γ and analyze by flow cytometry.[3]

Visualizations
Experimental Workflow for EAE Studies
The following diagram illustrates the typical workflow for evaluating the efficacy of GSK805 in

the EAE mouse model.
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Caption: Workflow for assessing GSK805 efficacy in the EAE model.

Conclusion
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GSK805 is a well-characterized, orally active inhibitor of RORγt that demonstrates significant

efficacy in preclinical models of Th17-mediated diseases. Its ability to selectively suppress

Th17 cell differentiation and function without broadly compromising other immune cell lineages,

such as ILC3s in the gut, makes it a valuable tool for in vivo immunology research and a

promising candidate for therapeutic development.[4] The data and protocols summarized in this

guide provide a solid foundation for researchers investigating the role of the RORγt/Th17 axis

in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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